喹喔啉-6-腈

描述

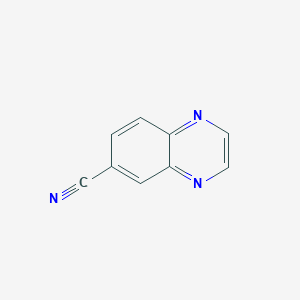

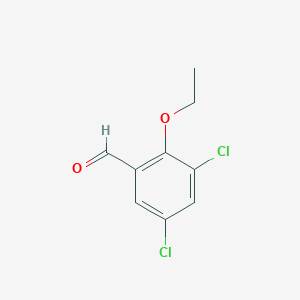

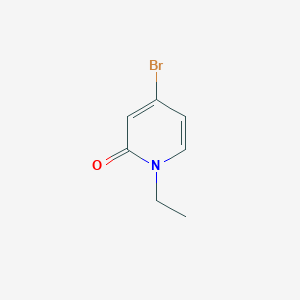

Quinoxaline-6-carbonitrile is a nitrogen-containing heterocyclic compound with the CAS Number: 23088-24-6 . It has a molecular weight of 155.16 . It is a solid at room temperature and is typically stored in a refrigerator .

Synthesis Analysis

Quinoxalines, including Quinoxaline-6-carbonitrile, have been synthesized using various methods. Recent advances have focused on transition-metal-free catalysis in organic synthesis, which provides an alternative method from the perspective of green and sustainable chemistry . Despite notable developments achieved in transition-metal catalyzed synthesis, the high cost involved in the preparation of the catalyst, toxicity, and difficulty in removing it from the final products constitute disadvantageous effects on the atom economy and eco-friendly nature of the transformation .Molecular Structure Analysis

The molecular structure of Quinoxaline-6-carbonitrile is represented by the InChI code: 1S/C9H5N3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H and the InChI key: IFIJAECRUMYOAH-UHFFFAOYSA-N .Chemical Reactions Analysis

Quinoxalines have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . The development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups has been observed .Physical And Chemical Properties Analysis

Quinoxaline-6-carbonitrile is a solid at room temperature . It has a molecular weight of 155.16 . The LogP value, which represents the compound’s lipophilicity, is 1.50148 .科学研究应用

抗癌活性和缺氧选择性

喹喔啉1,4-二氧化物,包括喹喔啉-6-腈的衍生物,已显示出有希望的抗癌活性和良好的缺氧选择性。一项研究调查了贝鲁特反应以合成喹喔啉-2-腈1,4-二氧化物,揭示了它们基于所用取代基的抗癌活性和缺氧选择性的显着差异 (Buravchenko 等,2020)。

抗菌和 DNA 促旋酶抑制

喹啉-3-腈衍生物,从 6-取代-2-肼基喹啉-3-腈开始,已被合成并评估其抗菌和抗真菌活性。这些化合物表现出有希望的抗菌活性,并被确定为潜在的 DNA 促旋酶抑制剂 (El-Gamal 等,2018)。

光伏特性

对喹啉衍生物的研究,例如 2-氨基-6-乙基-5-氧代-4-(3-Ph)-5, 6-二氢-4H-吡喃[3,2-c]喹啉-3-腈,已显示出在光伏应用中的潜力。这些化合物在有机-无机光电二极管制造中使用时表现出光伏特性 (Zeyada 等,2016)。

抗疟疾活性

3-芳基喹喔啉-腈衍生物已被合成并测试了其对恶性疟原虫的体外和体内活性。喹喔啉1,4-二氧化物衍生物与还原的喹喔啉类似物相比表现出优异的抗疟疾活性 (Zarranz 等,2005)。

安全和危害

Quinoxaline-6-carbonitrile is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335, indicating that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and to use only outdoors or in a well-ventilated area .

未来方向

Quinoxalines, including Quinoxaline-6-carbonitrile, have become a subject of extensive research due to their emergence as an important chemical moiety . They demonstrate a wide range of physicochemical and biological activities, and have been utilized for the design and development of numerous bioactive molecules . Future research will likely continue to explore the synthesis and functionalization of quinoxalines, as well as their potential applications in various fields .

作用机制

Target of Action

Quinoxaline-6-carbonitrile is a derivative of quinoxaline, a heterocyclic compound that has been studied for its diverse biological activities . These targets play crucial roles in cellular processes such as signal transduction, cell cycle regulation, and apoptosis .

Mode of Action

For instance, some quinoxaline derivatives act as kinase inhibitors, blocking the activity of these enzymes and thereby disrupting cellular processes

Biochemical Pathways

Given that quinoxaline derivatives can act as kinase inhibitors , it is plausible that Quinoxaline-6-carbonitrile could affect pathways regulated by these enzymes, such as the PI3K/AKT/mTOR signaling pathway . This pathway is involved in cell growth, proliferation, and survival .

Pharmacokinetics

Quinoxaline derivatives have been reported to have good oral bioavailability and tumor-enriched pharmacokinetics , suggesting that Quinoxaline-6-carbonitrile may have similar properties.

Result of Action

Quinoxaline derivatives have been reported to show anti-tumor activity, especially in models derived from hematological malignancies . This suggests that Quinoxaline-6-carbonitrile may have similar effects.

属性

IUPAC Name |

quinoxaline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIJAECRUMYOAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632195 | |

| Record name | Quinoxaline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23088-24-6 | |

| Record name | Quinoxaline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoxaline-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural features of the 4-(((naphthalen-2-yl)alkyl)amino)quinoxaline-6-carbonitrile derivatives discussed in the research?

A1: The research paper [] focuses on methods for producing a specific set of compounds with the general formula I:

Q2: What are the potential applications of these 4-(((naphthalen-2-yl)alkyl)amino)quinoxaline-6-carbonitrile derivatives?

A2: The research paper [] primarily focuses on the synthetic methods for producing these compounds. It does not delve into specific applications or biological activities. Further research is needed to explore the potential applications of these compounds in various fields.

Q3: What are the limitations of the provided research in understanding the full potential of 4-(((naphthalen-2-yl)alkyl)amino)quinoxaline-6-carbonitrile derivatives?

A3: While the research [] provides valuable insights into the synthesis of a specific set of 4-(((naphthalen-2-yl)alkyl)amino)quinoxaline-6-carbonitrile derivatives, it does not cover their biological activities, mechanisms of action, or potential applications. Further research is required to:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

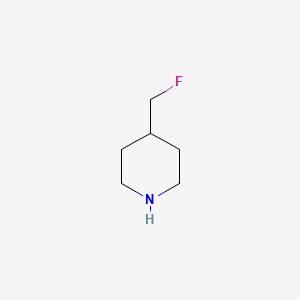

![2,7-Diazaspiro[4.5]decan-1-one](/img/structure/B1344770.png)